molecular formula C10H12N2O3 B8694333 N-(2-ethyl-6-nitrophenyl)acetamide CAS No. 103150-73-8

N-(2-ethyl-6-nitrophenyl)acetamide

Cat. No.: B8694333
CAS No.: 103150-73-8
M. Wt: 208.21 g/mol
InChI Key: UIMSJZSDMRRHEL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-nitrophenyl)acetamide is an aromatic acetamide derivative featuring an ethyl group at the 2-position and a nitro group at the 6-position of the phenyl ring. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.

Properties

CAS No.

103150-73-8

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-ethyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-3-8-5-4-6-9(12(14)15)10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

UIMSJZSDMRRHEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The ethyl and nitro substituents on the phenyl ring influence electronic and steric properties. Key comparisons include:

Table 1: Substituent Impact on Key Parameters
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
N-(2-ethyl-6-nitrophenyl)acetamide 2-ethyl, 6-nitro C₁₀H₁₂N₂O₃ 208.22 Intermediate; limited toxicity data
N-(2-tert-butyl-6-nitrophenyl)acetamide 2-tert-butyl, 6-nitro C₁₂H₁₆N₂O₃ 236.27 Higher steric bulk; synthetic routes explored
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl, 6-methyl, 2-chloro C₁₁H₁₃ClN₂O 240.69 (calc.) Pesticide intermediate; increased electronegativity
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro, 2-nitro, methylsulfonyl C₉H₉ClN₂O₅S 316.70 (calc.) Crystalline structure with intermolecular H-bonds
  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the phenyl ring and influencing reactivity. In contrast, ethyl (-C₂H₅) is electron-donating, creating a push-pull electronic environment in this compound .

Crystallographic and Structural Comparisons

  • Crystal Packing : Meta-substituted nitro groups in analogs (e.g., ) significantly alter lattice constants and molecular asymmetry. For this compound, the nitro group at the 6-position may induce similar distortions in crystal geometry, though direct data are unavailable .
  • Intermolecular Interactions : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), hydrogen bonding (C–H⋯O) stabilizes the crystal structure. The ethyl and nitro groups in the target compound may facilitate analogous interactions .

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